molecular formula C20H20N2O2S B11980485 4-(4-Allyl-2-methoxyphenoxy)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine

4-(4-Allyl-2-methoxyphenoxy)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine

Cat. No.: B11980485
M. Wt: 352.5 g/mol
InChI Key: LLSDURGVSPYUES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Allyl-2-methoxyphenoxy)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Allyl-2-methoxyphenoxy)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate thiophene derivatives with pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Allyl-2-methoxyphenoxy)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-(4-Allyl-2-methoxyphenoxy)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Allyl-2-methoxyphenoxy)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyphenoxy)-5-(4-methylphenyl)thieno[2,3-D]pyrimidine
  • 4-(2-Methoxyphenoxy)-6-phenylthieno[2,3-D]pyrimidine
  • 5-(4-Methylphenyl)-4-(4-morpholinyl)thieno[2,3-D]pyrimidine

Uniqueness

4-(4-Allyl-2-methoxyphenoxy)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine is unique due to its specific substitution pattern and the presence of the allyl group, which can impart distinct biological and chemical properties compared to other similar compounds .

Properties

Molecular Formula

C20H20N2O2S

Molecular Weight

352.5 g/mol

IUPAC Name

12-(2-methoxy-4-prop-2-enylphenoxy)-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene

InChI

InChI=1S/C20H20N2O2S/c1-4-6-13-9-10-15(16(11-13)23-3)24-19-18-14-7-5-8-17(14)25-20(18)22-12(2)21-19/h4,9-11H,1,5-8H2,2-3H3

InChI Key

LLSDURGVSPYUES-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2C3=C(CCC3)SC2=N1)OC4=C(C=C(C=C4)CC=C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.